3-Fluorocinnamic acid

描述

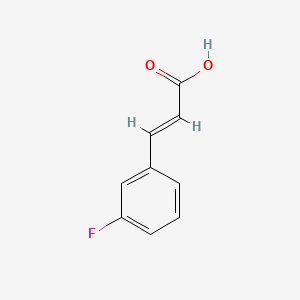

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276012 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-30-6, 458-46-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20595-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorocinnamic Acid and Its Analogues

Classical Approaches in Organic Synthesis

Traditional methods for synthesizing cinnamic acid derivatives have been widely applied and optimized over the years. These reactions form the bedrock of organic synthesis and are still relevant in many applications.

Knoevenagel-Doebner Condensation Reactions of Malonic Acid/Ester with Corresponding Aldehydes

The Knoevenagel-Doebner condensation is a cornerstone reaction for the synthesis of α,β-unsaturated carboxylic acids, including 3-fluorocinnamic acid. georganics.skbepls.com This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. bepls.com

A typical procedure for synthesizing trans-3-fluorocinnamic acid involves heating a mixture of 3-fluorobenzaldehyde (B1666160) and malonic acid in an ethanolic solution containing pyridine (B92270) and piperidine (B6355638) as catalysts. prepchem.com The reaction proceeds via a reflux for several hours, after which the product crystallizes upon cooling and addition of water, affording the desired acid in high yield. prepchem.com The use of pyridine is common in these reactions, and they are sometimes referred to as Doebner variations of the Knoevenagel condensation. bepls.com The reaction can also be carried out using only pyridine as the base.

This method is advantageous due to its relatively simple procedure and high yields. For instance, a reported synthesis gave an 84% yield of trans-3-fluorocinnamic acid. prepchem.com The reaction can be applied to a variety of substituted benzaldehydes to produce the corresponding cinnamic acid derivatives.

| Reactants | Catalysts | Solvent | Conditions | Yield |

| 3-Fluorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Ethanol | Reflux, 8 hours | 84% prepchem.com |

| 3-Fluorobenzaldehyde, Malonic Acid | Pyridine | Pyridine | Reflux, 3.5 hours | Not specified |

Perkin Reaction via Condensation of Fluorobenzaldehyde with Acetic Anhydride (B1165640)

The Perkin reaction is another classical method for the synthesis of cinnamic acids. pcbiochemres.com It involves the condensation of an aromatic aldehyde, such as 4-fluorobenzaldehyde, with an acid anhydride, typically acetic anhydride, in the presence of the sodium or potassium salt of the corresponding carboxylic acid. pcbiochemres.comontosight.ai While this reaction is a common method for producing cinnamic acid and its analogues, a significant drawback is the potential for the formation of unwanted side products, especially when the aldehyde is in the presence of a base. pcbiochemres.com The yield of the target product can also be significantly lower when the aromatic ring contains electron-donating substituents. pcbiochemres.com

For fluorinated cinnamic acids, the Perkin reaction has been employed, although sometimes with lower yields and longer reaction times compared to other methods. adelaide.edu.au For example, the synthesis of 2,4-difluorocinnamic acid has been achieved through the Perkin reaction. adelaide.edu.au

Wittig Reactions with Alkoxycarbonyl Methylidenetriphenylphosphoranes

The Wittig reaction provides a versatile route to alkenes and is applicable to the synthesis of cinnamic acid esters, which can then be hydrolyzed to the corresponding acids. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). scirp.org Specifically, alkoxycarbonyl methylidenetriphenylphosphoranes are used to introduce the ester functionality. scirp.org

A one-pot procedure has been developed where benzaldehydes react with alkoxycarbonyl methylidenetriphenylphosphoranes in an aqueous sodium hydroxide (B78521) solution. scirp.org In this process, the initially formed cinnamate (B1238496) ester is hydrolyzed in situ to the cinnamic acid. scirp.org This approach is advantageous as it often allows for a simple extractive work-up, sometimes without the need for organic solvents. scirp.org This method has been successfully applied to the synthesis of (E)-3-fluorocinnamic acid. scirp.org

Advanced and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced routes often offer milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Suzuki Coupling of Boronic Acid with Carbon Dioxide

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. libretexts.org Recent research has demonstrated its application in the synthesis of this compound by coupling the corresponding boronic acid with carbon dioxide. georganics.sk This method represents a modern approach to carboxylation reactions.

The general mechanism of a Suzuki coupling involves three key steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org While traditionally used to couple two organic fragments, its adaptation for carboxylation with CO2 showcases the versatility of this reaction.

Biocatalytic Approaches (e.g., via β-Phenylalanine Derivatives)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with high enantioselectivity. manchester.ac.uk

One biocatalytic route to this compound involves the kinetic resolution of β-phenylalanine derivatives. georganics.sk In this process, an enzyme selectively converts one enantiomer of the β-phenylalanine derivative into the corresponding acrylic acid, which in this case is this compound, leaving the other enantiomer unreacted. georganics.skresearchgate.net

Another significant biocatalytic method utilizes phenylalanine ammonia-lyase (PAL). manchester.ac.ukrug.nl PAL can catalyze the stereoselective addition of ammonia (B1221849) to cinnamic acid derivatives to produce phenylalanine analogs. rug.nlgoogle.com Conversely, the reverse reaction, the elimination of ammonia from a phenylalanine derivative, can yield the corresponding cinnamic acid. rug.nl For instance, PAL from parsley has been used for the addition of ammonia to various aryl-substituted cinnamic acids, including 2-fluoro, 3-fluoro, and 4-fluoro derivatives. rug.nl An intensified biocatalytic process for the amination of this compound using ammonium (B1175870) carbamate (B1207046) as the ammonia source has been shown to achieve high conversion rates. manchester.ac.uk

Furthermore, a chemo-enzymatic approach combining a Knoevenagel-Doebner condensation with a subsequent PAL-mediated ammonia addition has been developed for the synthesis of halophenylalanines from the corresponding benzaldehydes. manchester.ac.uk

| Precursor | Biocatalyst | Product | Key Feature |

| Racemic β-Phenylalanine derivative | Enzyme (unspecified) | (E)-3-Fluorocinnamic acid | Kinetic resolution georganics.sk |

| This compound | Phenylalanine Ammonia Lyase (PAL) | (S)-3-Fluoro-β-phenylalanine | Enantioselective amination manchester.ac.uk |

| 3-Fluorobenzaldehyde | Chemical synthesis followed by PAL | (S)-3-Fluoro-β-phenylalanine | Telescopic synthesis manchester.ac.uk |

Electrochemical Carboxylation with Carbon Dioxide

Electrochemical carboxylation represents a promising and environmentally conscious approach for the synthesis of carboxylic acids, utilizing carbon dioxide (CO₂) as a C1 building block. researchgate.netmdpi.com This method circumvents the need for highly reactive and often hazardous organometallic reagents by employing electrochemical activation. rsc.org The general process involves the reduction of an organic substrate at the cathode to generate a reactive anion, which then undergoes a nucleophilic attack on CO₂. mdpi.comresearchgate.net Alternatively, CO₂ itself can be activated at the cathode surface to form a reactive CO₂ radical anion, which then reacts with the organic substrate. researchgate.netnih.gov

For the synthesis of cinnamic acid derivatives from styrenes, the reaction mechanism can follow two main pathways. One pathway begins with the electrochemical reduction of the styrene (B11656) derivative to form a radical anion, which then reacts with CO₂. researchgate.net Another pathway involves the initial activation of CO₂. nih.gov The choice of electrode material, electrolyte, and solvent system is crucial in directing the reaction towards the desired product and optimizing the yield. researchgate.netrsc.org For instance, in the carboxylation of styrene, an undivided cell with a magnesium (Mg) anode and a nickel (Ni) cathode in a dimethylformamide (DMF) solvent has been utilized. researchgate.net

The reaction can lead to either monocarboxylation or dicarboxylation products. The presence of a proton source, such as water, is essential for achieving selective β-hydrocarboxylation to yield 3-arylpropionic acids. researchgate.netrsc.org In the absence of an adequate proton donor, the reaction pathway can shift towards dicarboxylation, yielding products like phenylsuccinic acid. rsc.orgnih.gov Recent studies have demonstrated that single-atomic copper on a nitrogen-doped carbon framework (Cu/NC) can serve as an efficient electrocatalyst for the dicarboxylation of styrene, achieving a high Faradaic efficiency of 92% and excellent product selectivity. nih.gov An unprecedented γ-carboxylation has also been reported for α-CF₃ alkenes, showcasing the potential of electrochemical methods to achieve unique regioselectivity. rsc.orgnih.gov

| Substrate Type | Electrode System (Anode/Cathode) | Solvent/Electrolyte | Primary Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Substituted Styrene | Mg / Ni | DMF / Bu₄NBF₄ | 3-Arylpropionic Acid | Water as a proton source is crucial for selective hydrocarboxylation. | researchgate.net |

| Styrene | Mg (sacrificial) / Various | Not specified | β-hydrocarboxylic acid vs. dicarboxylic acid | The presence of a hydrogen donor is key to achieving β-selective hydrocarboxylation. | rsc.org |

| Styrene | Not specified / Cu/NC catalyst | Not specified | Phenylsuccinic acid | Single-atomic Cu catalyst enhances CO₂ activation, leading to high selectivity (100%) and a high production rate for dicarboxylation. | nih.gov |

| α-CF₃ Alkenes | Pt / Pt (nonsacrificial) | Not specified | Vinylacetic acids with a gem-difluoroalkene moiety | Demonstrates unique γ-carboxylation and defluorination. | rsc.orgnih.gov |

| α-Fluoroalkyl Cyclopropanes | Not specified | Not specified | Monofluoropentenoic or Difluoropentenoic Acid | Achieves defluorinative carboxylation with simultaneous C-F and C-C bond cleavage. | rsc.org |

Photocatalytic Methods for Cinnamic Acid Derivatives

Photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, using visible light as a renewable energy source to drive chemical transformations. bohrium.comnih.govnih.gov In the context of producing cinnamic acid derivatives, photocatalytic carboxylation of styrenes with CO₂ offers a direct and atom-economical route. cjcatal.comchemrxiv.orgresearchgate.net These methods typically involve a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process, activating either the styrene substrate or CO₂. chemrxiv.orgchinesechemsoc.org

One notable approach is the visible-light photoredox-catalyzed carboxylation of styrenes with CO₂ via a reductive C=C double bond cleavage, which yields aryl acetic acids rather than cinnamic acids. cjcatal.com However, other photocatalytic systems focus on the hydrocarboxylation of the double bond. For example, visible-light-driven, photocatalyst-free anti-Markovnikov hydrocarboxylation of styrenes has been achieved using aryl thiols. chinesechemsoc.org In this system, an electron-donor-acceptor (EDA) complex may form between the thiol and the styrene, which upon irradiation, generates radical ions that react with CO₂. chinesechemsoc.org

Dual catalytic systems, combining a photocatalyst with a transition-metal catalyst (e.g., nickel), have also been developed to achieve anti-Markovnikov hydrocarboxylation of styrenes. chinesechemsoc.org In these reactions, the photocatalyst generates a reactive organometallic intermediate that subsequently reacts with CO₂. chinesechemsoc.org The choice of photocatalyst, solvent, and additives is critical for the reaction's efficiency and selectivity. bohrium.com For instance, an anthrolate anion has been used as a photocatalyst that, upon blue-light excitation, reduces aromatic compounds to their radical anions, which then react with CO₂ to afford carboxylic acids. chemrxiv.org

| Method | Catalyst/Reagents | Substrate Scope | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Visible-light photoredox-catalysis | Photocatalyst, Dicyclohexylmethylamine | Styrenes | Aryl acetic acids | Involves reductive C=C bond cleavage. | cjcatal.com |

| Visible-light-driven, photocatalyst-free hydrocarboxylation | Aryl thiols (e.g., p-tBuC₆H₄SH) | Styrenes, Acrylates | 3-Arylpropionic acids | Anti-Markovnikov regioselectivity; proceeds via a charge-transfer complex. | chinesechemsoc.org |

| Redox-neutral photocatalytic C-H carboxylation | Anthrolate anion photocatalyst | Arenes, Styrenes | Carboxylic acids | Operates under blue-light excitation; forms a substrate radical anion. | chemrxiv.org |

| Photoredox/Nickel dual catalysis | Photocatalyst and Ni-catalyst | Styrenes | 3-Arylpropionic acids | Achieves anti-Markovnikov hydrocarboxylation. | chinesechemsoc.org |

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) are increasingly recognized as green and efficient media for chemical synthesis due to their non-volatility, thermal stability, and tunable properties. lew.roiau.ir In the synthesis of cinnamic acids, ILs can function as both the solvent and catalyst, often leading to improved reaction rates, higher yields, and simpler product isolation procedures compared to traditional organic solvents. lew.rogoogle.com

The Knoevenagel condensation, a classic method for forming C=C bonds by reacting an aldehyde with an active methylene compound like malonic acid, can be significantly enhanced by using ILs. lew.rogoogle.com For example, the synthesis of fluorocinnamic acid from p-fluorobenzaldehyde and malonic acid has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium toluenesulfonate (B8598656) with ammonium acetate (B1210297) as a catalyst. google.com This method is noted for its simple operation, short reaction time, and the ability to recycle the ionic liquid and catalyst multiple times, which reduces production costs. google.com Similarly, molten tetrabutylammonium (B224687) bromide has been used as a low-cost and less toxic ionic liquid for the Knoevenagel–Doebner synthesis of trans-cinnamic acid derivatives under microwave irradiation. iau.ir

The Perkin reaction, another cornerstone for cinnamic acid synthesis involving an aromatic aldehyde and an acid anhydride, also benefits from ionic liquid media. lew.royoutube.com Researchers have demonstrated that the Perkin reaction can be performed at moderate temperatures (e.g., 32°C) without a traditional base by using a choline (B1196258) chloride-based ionic liquid. youtube.com This approach avoids the high temperatures (170-200°C) and long reaction times typically associated with the classic Perkin reaction. youtube.comresearchgate.net

| Reaction Type | Ionic Liquid | Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 1-butyl-3-methylimidazolium toluenesulfonate | Ammonium acetate | p-Fluorobenzaldehyde, Malonic acid | Simple operation, short reaction time, recyclable solvent/catalyst. | google.com |

| Knoevenagel–Doebner Condensation | Tetrabutylammonium bromide (molten) | L-Proline | Aromatic aldehydes, Malonic acid | Microwave-assisted, avoids hazardous organic solvents, high yields. | iau.ir |

| Perkin Reaction | Choline chloride-based IL | None (IL acts as catalyst) | Benzaldehyde, Acetic anhydride | Moderate reaction temperature (32°C), base-free conditions. | youtube.com |

| General Perkin/Knoevenagel | Various | Various | Aromatic aldehydes | Alternative to volatile and toxic organic solvents like pyridine. | lew.ro |

Considerations for Stereoselective Synthesis (e.g., Trans-isomer Preference)

In the synthesis of cinnamic acids, including this compound, the geometry of the carbon-carbon double bond is a critical stereochemical consideration. Cinnamic acids can exist as two geometric isomers, cis (Z) and trans (E). The trans-isomer is generally more stable and is the isomer most commonly found in nature and produced in synthetic preparations. scielo.org.mxresearchgate.netacs.org

The preference for the trans-isomer in many classical synthetic routes, such as the Perkin and Knoevenagel-Doebner reactions, is largely driven by thermodynamic stability. scielo.org.mxrug.nl The trans configuration minimizes steric hindrance between the phenyl ring and the carboxylic acid group, making it the lower-energy isomer. For example, in a typical Knoevenagel condensation of 3-fluorobenzaldehyde with malonic acid, the reaction is heated at reflux for several hours, providing conditions that favor the formation of the more stable trans-3-fluorocinnamic acid, which can be isolated in high yield (84%). prepchem.comscirp.orgscirp.org

While thermodynamic control often dictates the outcome, kinetic factors can also play a role, and specific reaction conditions can be tuned to influence stereoselectivity. Computational studies using Density Functional Theory (DFT) have investigated the conformational preferences of cinnamic acid isomers, confirming the higher stability of the s-trans conformer in many cases. scielo.org.mx However, the relative stability can be influenced by substitution patterns and solvent effects. scielo.org.mx In photocatalytic reactions, the stereochemistry of the final product can be influenced by the mechanism of the reaction. For instance, some photocatalytic processes can lead to trans-cis isomerization. researchgate.net The synthesis of pure Z-cinnamic acids often requires specific strategies, such as the hydrogenation of the corresponding alkyne using a Lindlar's catalyst, followed by hydrolysis. rug.nl

| Synthetic Method | Typical Isomeric Outcome | Reason for Preference | Reference |

|---|---|---|---|

| Knoevenagel-Doebner Condensation | Predominantly trans | Thermodynamic stability; the trans isomer has lower steric hindrance. | rug.nlprepchem.comscirp.org |

| Perkin Reaction | Predominantly trans | Thermodynamic control under typical high-temperature reaction conditions. | acs.orgpcbiochemres.com |

| Natural Occurrence | Predominantly trans | The trans form is the more stable and common natural isomer. | scielo.org.mxacs.org |

| Solid-State Photochemistry | cis to trans isomerization | Lattice-controlled isomerization to the more stable trans isomer, which may then dimerize. | researchgate.net |

| Alkyne Hydrogenation | cis (Z) | Stereospecific reduction using a poisoned catalyst (e.g., Lindlar's catalyst). | rug.nl |

Yield Optimization and Scalability in this compound Synthesis

Optimizing reaction yields and ensuring scalability are critical for the practical application and industrial production of this compound and its analogues. beilstein-journals.org Research efforts focus on refining reaction conditions, such as the choice of catalyst, solvent, temperature, and reaction time, to maximize efficiency and minimize by-product formation. nih.govpcbiochemres.com

For instance, in the Knoevenagel condensation, the yield of cinnamic acid derivatives can be significantly decreased by electron-donating substituents on the benzaldehyde. lew.ro To overcome such limitations, various catalytic systems and reaction media are explored. The use of ionic liquids in a Knoevenagel synthesis of fluorocinnamic acid not only improved the yield but also allowed for the recycling of the solvent and catalyst, enhancing the economic viability and environmental footprint of the process. google.com Similarly, microwave-assisted synthesis in molten tetrabutylammonium bromide provides a rapid and efficient protocol with high yields and an easy work-up procedure. iau.ir

The scalability of a synthetic method is a key indicator of its industrial potential. Several synthetic approaches for cinnamic acid derivatives have been successfully demonstrated on a gram scale or larger. nih.govbeilstein-journals.org For example, a Knoevenagel reaction of 3-fluorobenzaldehyde (40 g) and malonic acid (47 g) produced 44.6 g of trans-3-fluorocinnamic acid, demonstrating the viability of this method for larger-scale preparation. prepchem.com In another example, the amidation of cinnamic acid using pentafluoropyridine (B1199360) as a reagent could be scaled up to a gram scale, yielding the product in 90% yield. nih.gov The development of continuous flow processes, such as for electrochemical carboxylation, also represents a significant step towards scalability, allowing for precise control over reaction parameters and potentially higher throughput compared to batch processes. rsc.org

| Reaction | Optimization Strategy | Scale | Reported Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Use of pyridine and piperidine in ethanol, reflux heating. | 40 g of 3-fluorobenzaldehyde | 84% | prepchem.com |

| Ionic Liquid-Mediated Knoevenagel | Using 1-butyl-3-methylimidazolium toluenesulfonate as a recyclable solvent/catalyst system. | Lab scale | Not specified, but noted as efficient with few by-products. | google.com |

| Amidation of Cinnamic Acid | Application of pentafluoropyridine (PFP) as a reagent. | Gram scale | 90% | nih.gov |

| Cu-catalyzed carboxylation of gem-difluoroalkenes | Use of Cu catalyst with CO₂. | Gram scale | Not specified, but successful gram-scale operation reported. | nih.govbeilstein-journals.org |

| Electrochemical Hydrocarboxylation | Development of a continuous flow cell. | Lab scale (continuous) | High yields with low residence time. | rsc.org |

Chemical Reactivity and Derivatization of 3 Fluorocinnamic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of numerous functional derivatives through reactions such as esterification and amidation.

Esterification Reactions

Esterification of 3-fluorocinnamic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

The general reaction for the esterification of this compound is as follows:

FC₆H₄CH=CHCOOH + R-OH ⇌ FC₆H₄CH=CHCOOR + H₂O

While specific studies detailing a wide range of alcohol reactions with this compound are not extensively documented in publicly available literature, the principles of Fischer esterification are well-established. The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions (temperature, catalyst concentration, and reaction time) will influence the yield of the corresponding 3-fluorocinnamate ester.

Table 1: Representative Esterification Reactions of Cinnamic Acid Derivatives This table is illustrative and based on general knowledge of esterification reactions of similar compounds.

| Alcohol | Catalyst | Typical Reaction Conditions | Expected Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl 3-fluorocinnamate |

| Ethanol | H₂SO₄ | Reflux | Ethyl 3-fluorocinnamate |

| Isopropanol | H₂SO₄ | Reflux, longer reaction time | Isopropyl 3-fluorocinnamate |

Amidation Reactions

Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, as it does not react readily with amines under neutral conditions. Several reagents and catalysts can be employed for this purpose.

POCl₃ (Phosphorus Oxychloride): Phosphorus oxychloride can be used to activate the carboxylic acid, likely through the formation of an acyl chloride or a mixed anhydride (B1165640) intermediate, which then readily reacts with an amine to form the corresponding amide.

BH₃ (Borane): Borane has been reported to catalyze the direct amidation of cinnamic acids. beilstein-journals.org The reaction is thought to proceed through the formation of a triacyloxyborane-amine complex intermediate. beilstein-journals.org

TCCA/PPh₃ (Trichloroisocyanuric Acid/Triphenylphosphine): The combination of trichloroisocyanuric acid and triphenylphosphine (B44618) is an effective system for the amidation of carboxylic acids. beilstein-journals.org It is believed that triphenylphosphine reacts with TCCA to generate a phosphonium (B103445) intermediate, which then activates the carboxylic acid to form a reactive acylphosphonium species, readily undergoing nucleophilic attack by an amine. beilstein-journals.org

Cu-incorporated CaCO₃ (Copper-incorporated Calcium Carbonate): Heterogeneous catalysts, such as copper-incorporated calcium carbonate, have been shown to facilitate the amidation of cinnamic acid. beilstein-journals.org These catalysts offer advantages in terms of ease of separation and potential for recycling.

Ti-catalyzed (Titanium-catalyzed): While specific examples with this compound are not readily available, titanium-based catalysts are known to promote amidation reactions.

Conjugation with Biologically Active Molecules

The carboxylic acid functionality of this compound provides a convenient handle for conjugation to biologically active molecules, such as amino acids and drugs like primaquine. This approach is often employed in medicinal chemistry to modify the pharmacokinetic or pharmacodynamic properties of the parent molecule.

Amino Acids: this compound can be coupled to the amino group of amino acids or peptides using standard peptide coupling reagents. This creates hybrid molecules with potential for enhanced biological activity or targeted delivery. The general concept of conjugating natural compounds with amino acids aims to improve properties like absorption and distribution while potentially reducing toxicity. mdpi.com

Primaquine: Primaquine, an antimalarial drug, has been conjugated with various cinnamic acid derivatives, including those with fluorine substituents. nih.govmdpi.com These conjugations typically involve forming an amide bond between the carboxylic acid of the cinnamic acid derivative and the primary amine of primaquine. nih.gov Such modifications are explored to create new compounds with potentially improved therapeutic profiles. nih.govmdpi.com For instance, a study on primaquine-cinnamic acid conjugates of the amide and acylsemicarbazide type included an o-fluoro derivative which demonstrated notable activity against certain cancer cell lines. nih.gov

Reactions at the Alkenyl Moiety

The carbon-carbon double bond in the side chain of this compound is susceptible to various addition and isomerization reactions.

Hydrogenation Studies

The alkenyl double bond of this compound can be reduced to a single bond through hydrogenation. This reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas or a hydrogen donor.

Transfer hydrogenation is a common method where a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, is used in place of hydrogen gas. berkeley.educhemmethod.com For example, a study on the chemoselective transfer hydrogenation of 4-fluorocinnamic acid using ammonium formate and palladium on carbon successfully synthesized 3-(4-fluorophenyl)propanoic acid. berkeley.edu This indicates that the alkene double bond can be selectively reduced without affecting the aromatic ring or the carboxylic acid group. berkeley.edu The reactivity of this compound in such a reaction is expected to be very similar. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. chemmethod.comresearchgate.net

Table 2: Hydrogenation of Fluorocinnamic Acid Derivatives

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| 4-Fluorocinnamic acid | Ammonium formate, Pd/C, Methanol | 3-(4-Fluorophenyl)propanoic acid | berkeley.edu |

trans-cis Isomerization under Photocatalytic Conditions

Like other cinnamic acid derivatives, this compound exists as trans and cis isomers. The trans isomer is generally more stable. However, the trans isomer can be converted to the cis isomer through photoisomerization, typically by irradiation with ultraviolet (UV) light. researchgate.netbiorxiv.org This process involves the excitation of the π-electrons of the double bond to a higher energy state, which allows for rotation around the carbon-carbon bond, followed by relaxation to form the cis isomer. researchgate.net

The efficiency of this isomerization can be enhanced by the use of photosensitizers. science.gov A photosensitizer is a molecule that absorbs light and then transfers the energy to the substrate, in this case, this compound, promoting its isomerization. The quantum yield of the photoisomerization, which is a measure of the efficiency of the process, can be influenced by the solvent and the presence of such sensitizers. science.gov This trans-cis isomerization is a key reaction in various photochemical applications.

Reactions Involving the Fluoro-Substituted Aromatic Ring

Electrophilic Aromatic Substitution Studies (theoretical)

Simultaneously, the acrylic acid group is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I and -M effects). This group directs incoming electrophiles to the meta position.

In this compound, these effects are in competition. The potential sites for electrophilic attack are C2, C4, C5, and C6.

Directing Effects on Possible Substitution Positions:

Fluoro Group (at C3): Directs ortho (to C2 and C4) and para (to C6).

Acrylic Acid Group (at C1): Directs meta (to C3 and C5). Since C3 is already substituted, it primarily directs to C5.

A theoretical analysis suggests a complex regioselectivity outcome. The C5 position is meta to the strongly deactivating acrylic acid group and is not activated by the fluoro group's resonance effect. The C2 and C4 positions are ortho to the fluoro group and ortho/meta to the acrylic acid group, respectively. The C6 position is para to the fluoro group and ortho to the acrylic acid group. The deactivating nature of both substituents suggests that harsh reaction conditions would be necessary for most electrophilic aromatic substitutions. The precise outcome would depend on the specific electrophile and reaction conditions, but the combined deactivating effects make the ring significantly less reactive than benzene (B151609).

| Position | Directed by Fluoro Group? | Directed by Acrylic Acid Group? | Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Low; sterically hindered and adjacent to a deactivating group. |

| C4 | Ortho (Activating) | Meta (Less Deactivating) | Possible, but deactivated by proximity to both groups. |

| C5 | Meta (No Effect) | Meta (Directing) | Low; strongly deactivated by the acrylic acid group. |

| C6 | Para (Activating) | Ortho (Deactivating) | Possible; activated by fluorine resonance but deactivated and sterically hindered by the adjacent acrylic acid group. |

Nucleophilic Aromatic Substitution Studies (theoretical)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, but it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In this compound, the primary electron-withdrawing group is the acrylic acid substituent. However, it is positioned meta to the fluoro leaving group. This positioning is not optimal for stabilizing the negative charge that would develop at the carbon bearing the fluorine (C3) or at the ortho/para positions relative to the incoming nucleophile.

For a nucleophilic attack at C3, the resulting negative charge in the Meisenheimer intermediate would be distributed across the ring. Resonance structures that place the negative charge at the ortho (C2, C4) and para (C6) positions relative to the point of attack are possible. The acrylic acid group at C1 can only offer stabilization through its inductive effect, as its resonance-withdrawing effect does not extend effectively to the C2, C4, or C6 positions from the C1 position in a way that would stabilize a negative charge resulting from attack at C3.

Therefore, from a theoretical standpoint, this compound is a poor candidate for a standard SNAr reaction. The lack of a strong ortho or para electron-withdrawing group relative to the fluorine atom means the activation barrier for the initial nucleophilic attack would be very high. While some concerted SNAr mechanisms have been proposed for less activated systems, the conditions required would likely be extreme.

Formation of Dimer Molecules and their Implications

In the solid state, carboxylic acids frequently form dimeric structures through hydrogen bonding. Cinnamic acid and its derivatives are well-known to participate in such supramolecular assemblies. The primary interaction is the formation of a centrosymmetric dimer via two strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. This creates a characteristic R²₂(8) ring motif in graph-set notation.

Studies on structurally related molecules, such as 3,5-bistrifluoromethylhydrocinnamic acid, have confirmed the presence of this key centrosymmetric O–H∙∙∙O hydrogen-bonded dimer as the primary structural motif in the crystal lattice mdpi.com. This robust hydrogen-bonding pattern is a dominant force in the crystal packing of most cinnamic acid derivatives mdpi.com. It is therefore highly probable that this compound also crystallizes in this dimeric form.

The formation of these dimers has significant implications for the material's physical properties, such as its melting point and solubility. Furthermore, the specific arrangement of molecules in the crystal lattice, governed by these and other weaker intermolecular forces, is crucial for solid-state reactions. For cinnamic acids, this is particularly relevant to their [2+2] photodimerization reactions upon exposure to UV light. The topochemical principle, as established by Schmidt, posits that the outcome of such solid-state reactions is determined by the packing of the reactant molecules in the crystal. Depending on the alignment of the carbon-carbon double bonds of adjacent molecules in the dimer or between dimers, different cyclobutane (B1203170) products (truxillic or truxinic acids) can be formed. The specific crystalline arrangement of this compound dimers would therefore dictate its solid-state photoreactivity.

Exploration of Other Fluorinated Cinnamic Acid Isomers

The position of the fluorine atom on the aromatic ring or on the acrylic acid side chain significantly influences the properties and reactivity of cinnamic acid. A comparison with other isomers highlights the unique characteristics of the 3-fluoro derivative.

2-Fluorocinnamic Acid: With the fluorine atom at the ortho position, steric hindrance between the fluorine and the acrylic acid side chain can become a factor, potentially influencing the planarity of the molecule and its crystal packing. Crystal structure data for this isomer is available and indicates specific intermolecular interactions that govern its solid-state assembly nih.gov. The proximity of the electronegative fluorine to the acrylic acid group can also influence the acidity of the carboxylic proton through inductive effects.

4-Fluorocinnamic Acid: In this para isomer, the electronic effects of the fluorine atom are most pronounced at the site of the acrylic acid substituent. The fluorine's electron-donating resonance effect (+M) and electron-withdrawing inductive effect (-I) directly oppose each other in influencing the benzene ring's interaction with the side chain. This isomer has been studied for its biodegradation pathways, where it is converted to 4-fluorobenzoic acid via a β-oxidation mechanism nih.gov. Its crystal structure has also been characterized nih.gov.

α-Fluorocinnamic Acid: When the fluorine atom is substituted on the alpha-carbon of the acrylic acid side chain, it directly and strongly influences the electronic nature of the carbon-carbon double bond and the acidity of the carboxyl group. This substitution pattern creates a different set of potential reactions, distinct from those involving the aromatic ring. For example, α-Fluorocinnamic acid can undergo decarboxylation when heated in the presence of copper to yield β-fluorostyrene.

The table below summarizes some key properties of these isomers, illustrating the impact of fluorine's position.

| Compound Name | CAS Number | Position of Fluorine | Key Features/Reactivity Notes |

| This compound | 20595-30-6 | meta on phenyl ring | Competing directing effects in EAS; poor substrate for SNAr. |

| 2-Fluorocinnamic acid | 451-69-4 | ortho on phenyl ring | Potential for steric hindrance; inductive effects on acidity. |

| 4-Fluorocinnamic acid | 459-32-5 | para on phenyl ring | Direct electronic influence on the side chain; studied in biodegradation. |

| α-Fluorocinnamic acid | 350-90-3 | alpha on acrylic chain | Modified double bond reactivity; undergoes decarboxylation. |

This comparative analysis underscores how the specific placement of a single fluorine atom can lead to a diverse range of chemical behaviors among the fluorinated cinnamic acid isomers, making each a unique subject for chemical investigation and application.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 3-Fluorocinnamic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of trans-3-Fluorocinnamic acid provides detailed information about the arrangement of hydrogen atoms in the molecule. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the spectrum exhibits distinct signals for the aromatic and vinylic protons.

The vinylic protons, which are part of the acrylic acid side chain, appear as doublets due to coupling with each other. The proton on the α-carbon (adjacent to the carboxylic acid group) resonates at approximately 6.57-6.61 ppm, while the proton on the β-carbon (adjacent to the phenyl ring) appears further downfield at around 7.55-7.59 ppm. rsc.org The large coupling constant between these two protons, typically around 16.0 Hz, is characteristic of a trans configuration of the double bond. rsc.org

The aromatic protons on the fluorinated phenyl ring show a more complex pattern due to both proton-proton and proton-fluorine coupling. The signals for these protons are typically observed in the range of 7.19 to 7.58 ppm. rsc.org The specific chemical shifts and splitting patterns are dependent on their position relative to the fluorine atom and the acrylic acid substituent. The proton at the 2-position of the ring appears as a singlet at 7.58 ppm. rsc.org The protons at the 4 and 6-positions appear as a doublet at 7.48-7.50 ppm, and the proton at the 5-position is observed as a triplet at 7.19-7.23 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| α-vinylic H | 6.57-6.61 | d | 16.0 |

| β-vinylic H | 7.55-7.59 | d | 16.0 |

| Ar-H5 | 7.19-7.23 | t | - |

| Ar-H4, Ar-H6 | 7.48-7.50 | d | 8.0 |

| Ar-H2 | 7.58 | s | - |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum, typically recorded in DMSO-d6, shows distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.

The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing at approximately 167.3 ppm. rsc.org The vinylic carbons show distinct chemical shifts, with the β-carbon appearing at around 142.5 ppm and the α-carbon at approximately 120.3 ppm. rsc.org

The aromatic carbons exhibit a range of chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C3) shows a large C-F coupling and resonates at a high field of around 163.6 ppm. rsc.org The other aromatic carbons appear at approximately 114.4 ppm, 116.9 ppm, 124.6 ppm, 130.8 ppm, and 136.8 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.3 |

| Cα | 120.3 |

| Cβ | 142.5 |

| Ar-C | 114.4 |

| Ar-C | 116.9 |

| Ar-C | 124.6 |

| Ar-C | 130.8 |

| Ar-C | 136.8 |

| Ar-C-F | 163.6 |

¹⁹F NMR Spectroscopy (Specific to Fluorinated Compounds)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1680 cm⁻¹. docbrown.info The C=C stretching vibration of the alkene group is observed at approximately 1630 cm⁻¹. docbrown.info The stretching vibrations of the aromatic ring typically give rise to peaks in the region of 1400-1600 cm⁻¹. vscht.czdocbrown.info The C-F stretching vibration for an aryl fluoride (B91410) is expected to appear as a strong band in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1680 |

| C=C (Alkene) | Stretching | ~1630 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-F (Aryl) | Stretching | 1100-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 166.15 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 166.

The fragmentation of cinnamic acids typically involves the loss of small molecules or radicals. Common fragmentation pathways for cinnamic acid derivatives include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), or the cleavage of the acrylic acid side chain. For this compound, fragmentation is also influenced by the fluorine substituent. The fragmentation of similar chloro-substituted phenylpropenoates has been shown to proceed through the formation of a substituted benzopyrylium intermediate. nih.gov A significant fragmentation for this compound could involve the loss of CO₂ to give a fragment at m/z 122, followed by further fragmentation of the fluorostyrene radical cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Cinnamic acid and its derivatives contain a conjugated system encompassing the phenyl ring and the acrylic acid side chain, which results in strong UV absorption. For trans-cinnamic acid, the maximum absorption (λmax) is typically observed around 270-280 nm. The introduction of a fluorine atom on the phenyl ring is expected to cause a slight shift in the λmax.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, specific fluorescence data for this compound is not extensively reported in the provided search results. The fluorescence properties, including the excitation and emission maxima and quantum yield, would depend on the specific electronic structure and rigidity of the molecule.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Vibrational Modes

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for investigating low-frequency vibrational modes in molecules, such as those associated with intermolecular interactions and collective motions within a crystal lattice. dtu.dkresearchgate.netresearchgate.net This spectroscopic method operates in the terahertz frequency range of the electromagnetic spectrum, which lies between microwaves and infrared radiation. researchgate.net The energy of THz radiation corresponds to the energy of many important collective vibrational modes in biological and organic molecules, including hydrogen bond stretching and torsional vibrations. researchgate.netresearchgate.net Consequently, THz-TDS can provide a unique "fingerprint" of a molecule's solid-state structure and conformational state. dtu.dkresearchgate.net

While specific research on the THz-TDS of this compound is not widely available, studies on structurally similar compounds, such as other cinnamic acid derivatives, provide valuable insights into the type of information that can be obtained. For instance, research on 4-Fluorocinnamic acid (4-FCA), a positional isomer of this compound, has utilized THz-TDS to measure its absorption peaks in the 0.5-3.5 THz range. sitp.ac.cn

The investigation of cinnamic acid derivatives using THz-TDS has shown that distinct spectral features arise from the collective motion of molecules held together by hydrogen bonds. nih.gov By analyzing the THz absorption spectra, researchers can gain a deeper understanding of the weak intermolecular forces within the molecular system. sitp.ac.cn

For this compound, a similar experimental approach would be expected to reveal a series of characteristic absorption peaks in the terahertz region. The precise frequencies of these peaks would be determined by its unique crystal structure and intermolecular interactions, which would differ from those of its isomers due to the different position of the fluorine atom on the phenyl ring.

To illustrate the nature of data obtained from such an analysis, the following table presents hypothetical experimental and calculated vibrational modes for a cinnamic acid derivative based on findings for related compounds.

| Experimental Peak (THz) | Calculated Peak (THz) | Vibrational Mode Assignment |

| 1.25 | 1.28 | Out-of-plane rocking of the carboxylic acid group |

| 1.88 | 1.92 | Torsional motion of the phenyl group against the side chain |

| 2.45 | 2.50 | Collective lattice vibration involving hydrogen bond stretching |

This table is illustrative and does not represent actual data for this compound.

Further research employing THz-TDS on this compound would be necessary to determine its specific low-frequency vibrational modes and provide a more complete picture of its solid-state dynamics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Fluorocinnamic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in determining its optimized geometry, electronic properties, and vibrational frequencies. researchgate.netjmcs.org.mx

The electronic structure of cinnamic acid and its derivatives is characterized by the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov For cinnamic acid, the vibrational spectra are typically dominated by the high intensity of the carbonyl (C=O) group stretching mode. scielo.org.mx The characteristic vibrational frequencies for the phenyl ring C-H stretching and the olefinic C=C stretching are also identified. scielo.org.mx In a comparative vibrational analysis of α-cyano-4-hydroxycinnamic acid and α-cyano-3-hydroxycinnamic acid, DFT calculations were used to assign the observed Raman peaks, showing good agreement between theoretical and experimental values. nih.govnih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for Cinnamic Acid (Note: This data is for the parent cinnamic acid molecule and serves as a reference for the types of vibrational modes analyzed.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | 3599 |

| Phenyl C-H stretch | 3054-3006 |

| Carbonyl C=O stretch | 1739 |

| Olefinic C=C stretch | 1640 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the molecule's potential biological activity.

In silico docking studies of cinnamic acid derivatives have been performed to explore their binding interactions with various biological targets, such as the MMP-9 protein in cancer research. biointerfaceresearch.comresearchgate.net These studies predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the binding pose of the ligand within the active site of the protein. rjptonline.org The lower the binding energy, the more stable the ligand-protein complex is predicted to be. nih.gov For instance, in a study of novel cinnamic acid derivatives as potential anticancer agents, docking investigations were performed using AutoDock Vina to explore the binding interactions of the designed compounds. biointerfaceresearch.com

The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking simulations allow for the detailed analysis of these interactions:

Hydrogen Bonding: These are crucial for the specificity of ligand binding. The carboxyl group of this compound can act as both a hydrogen bond donor and acceptor. Studies on other cinnamic acid derivatives have shown the formation of hydrogen bonds with amino acid residues in the active site of proteins. nih.gov

Pi-Pi Stacking: The aromatic phenyl ring of this compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. nih.gov These interactions contribute significantly to the binding affinity. The molecular arrangement of cinnamic acid can be controlled through π-π interactions. mdpi.com

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the phenyl ring, can form hydrophobic interactions with nonpolar residues of the protein, further stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net 3D-QSAR studies use three-dimensional descriptors of the molecules to build these models. asianpubs.org

For cinnamic acid derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as antimalarial properties. asianpubs.org These studies involve aligning a series of related compounds and using various descriptors (e.g., thermodynamic, electronic, and spatial) to generate a predictive model. Such a model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. asianpubs.org The introduction of a halogen, such as fluorine, into the molecular structure is a known strategy to potentially increase antibacterial activity. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the single bond connecting the phenyl ring and the acrylic acid moiety, as well as the bond between the vinyl group and the carboxyl group, leads to different conformers.

DFT calculations can be used to investigate the conformational preferences of molecules like cinnamic acid. jmcs.org.mxscielo.org.mx Studies on the parent cinnamic acid have shown the existence of s-cis and s-trans conformers, with their relative stability depending on the phase (gas or solvent). researchgate.netscielo.org.mx For cinnamic acid in the gas phase, the s-cis isomer was found to be more stable than the s-trans conformer. researchgate.netscielo.org.mx

Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is crucial for identifying the most stable conformers of a molecule. nih.gov The global minimum energy for a molecule corresponds to its most stable conformation. For example, a study on trans-3-methoxycinnamic acid identified eight stable conformers using DFT calculations.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. tutorchase.com Computational methods, such as the Integral Equation Formalism Polarized Continuum Model (IEF-PCM), can be used to study the effects of solvents on the conformational preference and spectroscopic properties of molecules like cinnamic acid. jmcs.org.mxscielo.org.mx

The choice of solvent can affect the UV-Vis absorption spectrum by altering the position (wavelength) and intensity of the absorption peaks, a phenomenon known as solvatochromism. tutorchase.com Polar solvents, for instance, can cause a shift in the absorption peaks to longer wavelengths (red shift) or shorter wavelengths (blue shift) depending on the nature of the electronic transition. tutorchase.com Studies on cinnamic acid have shown that while solvents may not significantly alter the conformational preference, the stability of the conformers increases with the dielectric constant of the solvent. researchgate.netscielo.org.mx The effects of solvent polarity on the absorption and fluorescence spectra have been investigated for related compounds like chlorogenic acid and caffeic acid, revealing that the excited state is more polarized and sensitive to the solvent than the ground state. This is also true for sinapic acid, where solvent polarity influences molecular and spectroscopic properties. nih.gov

Biological and Pharmacological Research Applications

Anticancer Activity and Mechanisms of Action

Cinnamic acid and its derivatives have garnered significant interest in oncological research due to their potential as antiproliferative, antiangiogenic, and antitumorigenic agents. nih.gov These natural compounds serve as a foundation for developing novel anticancer therapies. nih.gov The biological and pharmacological effects of these molecules, including 3-Fluorocinnamic acid, are attributed to several mechanisms, including cytotoxicity against cancer cells, induction of programmed cell death, and interference with key signaling pathways that promote tumor growth and metastasis.

Derivatives of cinnamic acid have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Research has shown that synthetic hybrids and derivatives can exhibit potent activity against breast (MCF-7, MDA-MB-231), cervical (HeLa), ovarian (SKOV-3), and colon (SW 620) cancer cells. mdpi.com

For instance, certain N–(4–chloro–2–mercapto–5–methyl phenylsulfonyl) cinnamamide (B152044) derivatives have shown potent activity against HeLa, SKOV-3, and MCF-7 cell lines. mdpi.com Similarly, a hybrid of (E)-3-(2-fluorophenyl)-N-(4-(6-methoxyquinolin-8-ylamino) pentyl) acrylamide (B121943) displayed high selectivity and cytotoxicity against HeLa, MCF-7, and SW 620 cells. mdpi.com The cytotoxic potential of cinnamic acid derivatives is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Studies have reported IC50 values for various derivatives, highlighting their efficacy. For example, cinnamaldehyde, a related compound, showed an IC50 value of 16.9 µg/mL against the triple-negative breast cancer cell line MDA-MB-231. mdpi.com

| Compound/Derivative Class | Cell Line | Cancer Type | Reported Activity (IC50) |

|---|---|---|---|

| Cinnamaldehyde (CAL) | MDA-MB-231 | Breast (Triple-Negative) | 16.9 µg/mL mdpi.com |

| (E)–3–(4–fluorophenyl)–N–(4-fluorophenylsulfonyl)acrylamide | B16–F10 | Mouse Melanoma | 0.8 µg/mL mdpi.com |

| (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamide | B16–F10 | Mouse Melanoma | 1.2 µg/mL mdpi.com |

| Monoorganotin Schiff base compound | MCF-7 | Breast | 2.5±0.50 μg/mL nih.gov |

| Monoorganotin Schiff base compound | MDA-MB-231 | Breast | IC50 between 2.5 to 8 μg/mL nih.gov |

| Monoorganotin Schiff base compound | SKOV-3 | Ovarian | IC50 between 2.5 to 8 μg/mL nih.gov |

A key mechanism through which cinnamic acid derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle in malignant cells. nih.govnih.gov By triggering apoptosis, these compounds can eliminate cancer cells without inducing an inflammatory response. researchgate.net

Studies have shown that these derivatives can cause cancer cells to arrest in specific phases of the cell cycle, thereby preventing their proliferation. nih.govplos.org For example, some derivatives block cell cycle progression at the G1 phase, preventing the cell from entering the DNA synthesis phase. nih.gov Others have been observed to induce a G2/M arrest. plos.orgmdpi.com This cell cycle blockade is often a precursor to apoptosis. The apoptotic process is frequently mediated through the mitochondria-induced pathway, which involves the regulation of key proteins. For instance, treatment with cinnamon extracts has been shown to increase the Bax/Bcl-2 ratio in MCF-7 and MDA-MB-231 breast cancer cells, which in turn activates caspase-3, a critical executioner enzyme in the apoptotic cascade. mdpi.com The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and has been observed in breast and ovarian cancer cells following treatment with related compounds. researchgate.net

The anticancer activity of cinnamic acid derivatives is also linked to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and inflammation. Dysregulation of pathways such as PI3K/AKT and NF-κB is a common feature of many cancers. researchgate.net

The PI3K/AKT pathway is a central node for transmitting signals that promote cell growth and survival. nih.gov Research indicates that some natural compounds can inactivate this pathway, contributing to their anticancer effects. mdpi.com For example, 3,4,5-tricaffeoylquinic acid, a caffeoyl derivative, has been shown to suppress the activation of the Akt pathway in response to tumor necrosis factor-alpha (TNF-α). nih.gov

Similarly, the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response and cell survival, is another target. nih.gov By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and enhance cancer cell apoptosis. researchgate.netnih.gov The inhibition of both the Akt and NF-κB pathways suggests a multi-targeted approach by which these compounds can combat cancer. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Cinnamic acid and its derivatives have demonstrated antiangiogenic properties, interfering with this process. nih.gov

One of the primary targets in antiangiogenic therapy is Vascular Endothelial Growth Factor (VEGF), a key mediator of blood vessel growth. nih.govnih.gov Studies have shown that suppressing Matrix Metalloproteinase-2 (MMP-2) can lead to a decrease in VEGF expression. nih.gov MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a crucial step for both cancer cell invasion and the formation of new blood vessels. researchgate.net By inhibiting the activity or secretion of MMP-2, certain compounds can disrupt the signaling cascade that leads to angiogenesis. nih.govwindows.net Pharmacological inhibition of MMP-2 has been shown to reduce the secretion of angiogenic factors, highlighting a potential mechanism by which cinnamic acid derivatives may exert their antiangiogenic effects. nih.govresearchgate.net

While often studied for their antioxidant properties, some phenolic compounds, including derivatives of cinnamic acid, can also act as prooxidants, particularly in the presence of metal ions like copper. nih.gov This prooxidant activity can lead to the generation of Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, within cancer cells. nih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of cinnamic acid derivatives. These studies analyze how modifications to the chemical structure of the molecule affect its biological activity, providing a roadmap for designing more effective therapeutic agents. mdpi.com

Research into cinnamamides has revealed several key insights. For instance, the anticancer activity can be enhanced when the phenyl ring is substituted with electron-withdrawing groups, such as nitro (NO2) or cyano (CN) groups, particularly at the para position. mdpi.com Conversely, the presence of electron-donating groups at the meta position appears to be favorable for anticancer activity. mdpi.com The specific placement of substituents is critical; for example, replacing a hydrogen atom with a fluorine atom on the meta- or para- positions of the cinnamic acid ring has been shown to enhance the biological activity of certain hybrid compounds. mdpi.com These findings underscore the importance of the electronic and steric properties of the substituents on the cinnamic acid scaffold in determining their potency and selectivity against cancer cells. mdpi.commdpi.com

Antimicrobial Properties

Research into the antimicrobial capabilities of cinnamic acid and its derivatives has revealed a broad spectrum of activity. The introduction of substituents, such as fluorine, onto the cinnamic acid scaffold can significantly influence this activity.

Antibacterial Activity

While data specifically on this compound is limited, studies on closely related fluorinated and other cinnamic acid derivatives provide valuable insights. For instance, α-fluorocinnamic acid has been shown to inhibit bacterial growth at concentrations between 15–25 mM nih.gov. The antibacterial efficacy of cinnamic acid derivatives is often influenced by the specific substituents on the phenyl ring nih.gov. Some synthetic derivatives have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 43 to 301 μM against both Gram-positive and Gram-negative bacteria nih.gov. For example, certain cinnamamide hybrids show significant activity against Staphylococcus and Enterococcus species with MIC values between 1–4 µg/mL nih.gov. The position of substituents is crucial; for example, 4-nitrocinnamic acid is reportedly more active than the 3-nitro isomer nih.gov. This highlights the potential for targeted modifications, like 3-fluoro substitution, to modulate antibacterial effects.

| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| α-Fluorocinnamic acid | General bacterial growth | 15–25 mM | nih.gov |

| Synthetic Cinnamic Acid Esters | Gram-positive & Gram-negative bacteria | 43–301 μM | nih.gov |

| Cinnamamide Hybrids | Staphylococcus & Enterococcus spp. | 1–4 µg/mL | nih.gov |

| 4-Nitrocinnamic acid | General antibacterial activity | More active than 3-nitro isomer | nih.gov |

Antifungal Activity

The antifungal potential of cinnamic acid derivatives has been well-documented, with fungi often showing more sensitivity than bacteria to these compounds mdpi.com. Halogenated derivatives, in particular, have been noted for their antifungal properties researchgate.net. Studies on various cinnamic acid derivatives have established their efficacy against a range of fungal pathogens. For instance, 3-nitrocinnamic acid displayed a noteworthy MIC of 43.5 µM against Aspergillus niger and Candida albicans nih.gov. Esters of 4-chlorocinnamic acid have also been shown to be bioactive, with some derivatives exhibiting potent activity with MIC values as low as 0.024 μmol/mL nih.gov. While specific MIC values for this compound are not detailed in the available literature, the demonstrated potency of other halogenated and substituted cinnamic acids suggests it is a promising candidate for further antifungal research.

Anti-inflammatory and Antioxidant Activities

Cinnamic acid and its derivatives are recognized for their antioxidant and anti-inflammatory properties, which are significantly influenced by the substitutions on the aryl ring nih.govmdpi.com. These compounds can act as potent free radical scavengers nih.gov. The anti-inflammatory effects are associated with their ability to modulate pathways involving enzymes like cyclooxygenases (COXs) and lipoxygenases nih.gov.

Enzyme Inhibition Studies

This compound and its chemical relatives have been investigated for their ability to inhibit a variety of enzymes, indicating their potential as therapeutic agents for a range of conditions.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are sought after in cosmetics and medicine. Cinnamic acid derivatives are known to inhibit this enzyme. For instance, novel cinnamides have been synthesized that show potent inhibition of mushroom tyrosinase, with IC50 values as low as 0.12 μM, significantly more active than the reference compound kojic acid (IC50 of 17.76 μM) unime.it. Specifically, derivatives featuring a 3-chloro-4-fluorophenyl moiety have demonstrated exceptional potency unime.it. While direct IC50 values for this compound are not specified, related chlorinated derivatives like 4-chlorocinnamic acid have been studied for their inhibitory effects, suggesting that halogenated cinnamic acids are a promising class of tyrosinase inhibitors researchgate.net.

Alpha-Amylase and α-glucosidase: These enzymes are targets for managing postprandial hyperglycemia in diabetes. Cinnamic acid derivatives have shown inhibitory activity against intestinal α-glucosidase, though they are largely inactive against pancreatic α-amylase nih.gov. Certain derivatives, such as caffeic acid and ferulic acid, are potent inhibitors of intestinal maltase and sucrase with IC50 values in the range of 0.45 to 0.79 mM nih.gov. Synthetic derivatives like p-methoxy cinnamic acid are also known α-glucosidase inhibitors ugm.ac.idresearchgate.net. This indicates a potential role for modified cinnamic acids, including this compound, in the modulation of carbohydrate metabolism.

Histone Deacetylase (HDAC): HDACs are important targets in cancer therapy. Fluorination plays a significant role in the design of new HDAC inhibitors, often increasing potency or selectivity. The introduction of fluorine into the chemical structure of HDAC inhibitors can influence lipophilicity, solubility, and permeability, thereby affecting biological activity.

Trypanosoma cruzi trans-sialidase (TcTS): This enzyme is crucial for the survival of the Trypanosoma cruzi parasite, the causative agent of Chagas disease, making it a prime drug target researchgate.netnih.gov. Carboxylic acid derivatives, including those based on an aromatic ring, are considered important scaffolds for developing potent TcTS inhibitors researchgate.netnih.gov. Virtual screening has identified novel inhibitor scaffolds with IC50 values in the submillimolar range nih.gov. Given that fluorinated compounds like 2,3-difluorosialic acid are known TcTS inhibitors, this compound represents a structurally related compound with potential for development in this area mdpi.com.

| Enzyme Target | Compound/Derivative Class | Key Finding/Activity (IC50) | Reference |

|---|---|---|---|

| Tyrosinase | Cinnamides with 3-chloro-4-fluorophenyl moiety | Potent inhibition (IC50 up to 0.12 μM) | unime.it |

| α-Glucosidase (intestinal) | Caffeic acid, Ferulic acid | Potent inhibition (IC50 = 0.45 - 0.79 mM) | nih.gov |

| Histone Deacetylase (HDAC) | Fluorinated inhibitors | Fluorine can increase potency and selectivity | |

| Trypanosoma cruzi trans-sialidase | Carboxylic acid derivatives | Considered important scaffolds for inhibitors | researchgate.netnih.gov |

| Trypanosoma cruzi trans-sialidase | 2,3-difluorosialic acid | Known inhibitor | mdpi.com |

Antiviral Activity (e.g., against Dengue virus)